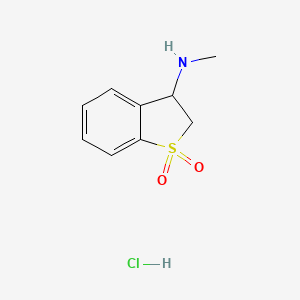

3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Description

3-(Methylamino)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride is a benzothiophene-derived compound featuring a methylamino substituent and a 1,1-dione (sulfone) group. Key properties include:

- CAS Numbers:

- Molecular Formula: Hydrochloride salt: Likely C₉H₁₂ClNO₂S (free base C₉H₁₁NO₂S + HCl; conflicting reports in list C₇H₁₃N₃OS₂, possibly due to catalog errors) . Free base: C₉H₁₁NO₂S .

- Structural Features: Aromatic benzothiophene core with a partially saturated dihydrothiophene ring, methylamino group at position 3, and sulfone groups at positions 1 and 1 .

- Applications: Primarily used in life science research; safety data are currently unavailable .

Properties

IUPAC Name |

N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c1-10-8-6-13(11,12)9-5-3-2-4-7(8)9;/h2-5,8,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZWKVDNYWIQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CS(=O)(=O)C2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-60-9 | |

| Record name | 3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride (CAS No. 1154992-19-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C9H12ClNO2S

- Molecular Weight : 219.33 g/mol

- Appearance : Powder

- Storage Conditions : Room temperature

The compound has a unique structure that allows it to interact with various biological targets, which is crucial for its pharmacological applications.

Biological Activity Overview

The biological activity of 3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride has been explored in various studies, particularly focusing on its antitubercular and anticancer properties.

Antitubercular Activity

Research has indicated that thiophene derivatives, including those related to 3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride, exhibit significant activity against Mycobacterium tuberculosis (MTB). For instance:

- A study demonstrated that benzo[b]thiophene derivatives showed effective inhibition against both active and dormant forms of M. bovis BCG with Minimum Inhibitory Concentrations (MICs) as low as 0.60 μg/mL .

- The compound's mechanism involves interaction with the DprE1 enzyme, crucial for the survival of MTB .

Anticancer Activity

The anticancer potential of the compound has also been investigated:

- In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines such as HepG2, HCT116, and MCF7. Some derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

- The mechanisms of action include induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation .

Table 1: Summary of Antitubercular Activity

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 2.73 | Multidrug-resistant MTB |

| 8c | 0.60 | Dormant BCG |

| 8g | 0.61 | Dormant BCG |

This table summarizes the effectiveness of various benzo[b]thiophene derivatives against MTB strains.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | HepG2 | 2.38 | >63 |

| Compound B | HCT116 | 1.54 | >65 |

| Compound C | MCF7 | 4.52 | >30 |

The selectivity index indicates a favorable profile for these compounds in terms of safety versus efficacy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with analogous sulfur-containing heterocycles:

Note: Molecular formula for the hydrochloride salt inferred from free base data in ; discrepancies exist in .

Key Differences and Implications

Core Structure: The target compound’s benzothiophene core is aromatic, enhancing stability and π-π interactions compared to saturated tetrahydrothiophene () or smaller thietane () derivatives .

Substituent Effects: Methylamino vs. Aminomethyl: The methylamino group (-NHCH₃) in the target compound provides a secondary amine, whereas aminomethyl (-CH₂NH₂) in offers a primary amine, altering hydrogen-bonding and solubility .

Pharmacological Relevance: Alfuzosin Hydrochloride (), though structurally distinct (quinazoline core), shares the hydrochloride salt form and methylamino group, highlighting the role of such groups in drug delivery .

Research Findings and Data Gaps

- Safety Data: No safety information is available for the target compound (), unlike Alfuzosin Hydrochloride, which has well-defined purity standards (99.0–101.0%) .

- Structural Ambiguities: Conflicting molecular formulas in (C₇H₁₃N₃OS₂) vs. (C₉H₁₁NO₂S) necessitate further verification.

- Potential Applications: Benzothiophene sulfones are explored in kinase inhibition and antimicrobial agents; the methylamino group may enhance bioavailability .

Preparation Methods

General Synthetic Strategy

The preparation of 3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride typically involves the functionalization of a benzothiophene derivative, followed by oxidation to introduce the sulfone group (1,1-dione), and subsequent introduction of the methylamino substituent. The hydrochloride salt form is obtained by acidification with hydrochloric acid or by salt formation during purification.

Key Steps in Synthesis

Starting Material Selection

The synthesis begins with benzothiophene or a substituted benzothiophene intermediate. The sulfur atom in the benzothiophene ring is oxidized to the sulfone (1,1-dione) state using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.Reduction and Functionalization

The 2,3-dihydro derivative is formed by selective reduction of the benzothiophene ring, typically targeting the double bond between carbons 2 and 3. This step is crucial to enable further substitution on the ring system.Introduction of the Methylamino Group

The methylamino substituent is introduced at the 3-position through nucleophilic substitution or amination reactions. This may involve treatment with methylamine or methylamino reagents under conditions favoring substitution at the desired site.Formation of Hydrochloride Salt

The free base of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability, solubility, and handling properties.

Representative Synthetic Procedure (Based on Patent Literature)

Oxidation Step: Benzothiophene is oxidized to benzothiophene-1,1-dioxide using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane at low temperature to prevent over-oxidation.

Reduction Step: The double bond in the benzothiophene-1,1-dioxide is selectively reduced using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reducing agents to yield the 2,3-dihydro derivative.

Amination Step: The 3-position is functionalized by reacting the 2,3-dihydro-1lambda6-benzothiophene-1,1-dione with methylamine in an appropriate solvent such as ethanol or methanol, often under reflux conditions to ensure complete substitution.

Salt Formation: The crude product is treated with hydrochloric acid in an organic solvent or aqueous medium to precipitate the hydrochloride salt, which is then isolated by filtration and purified, often by recrystallization or chromatography.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Oxidation | m-CPBA, DCM, 0–5 °C | Convert benzothiophene to sulfone | Control temperature to avoid side reactions |

| Reduction | Pd/C catalyst, H2 gas, room temperature | Reduce double bond (2,3-dihydro) | Alternative: chemical reductants |

| Amination | Methylamine, ethanol, reflux | Introduce methylamino group | Excess methylamine may improve yield |

| Salt Formation | HCl in ethanol or water | Form hydrochloride salt | Enhances stability and purity |

Research Findings and Optimization Notes

Purity and Yield: The oxidation step requires careful control to prevent over-oxidation or ring opening. Using mild oxidants and low temperatures improves yield and purity.

Selective Reduction: Catalytic hydrogenation is preferred for its selectivity and mild conditions, minimizing side-products.

Amination Efficiency: Using an excess of methylamine and prolonged reflux times ensures complete substitution at the 3-position.

Hydrochloride Salt Stability: The hydrochloride salt form exhibits improved crystallinity and stability, facilitating handling and storage.

Scalability: The synthetic route is amenable to scale-up, as demonstrated in related heterocyclic compound preparations in pharmaceutical patent literature.

Comparative Notes with Related Compounds

While detailed synthetic routes for closely related benzothiophene derivatives (e.g., those with piperazine or other amine substituents) are available in patent documents, the general principles of oxidation, reduction, amination, and salt formation apply similarly to 3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride.

Q & A

Q. What are the recommended synthetic pathways for 3-(Methylamino)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride, and how can reaction conditions be optimized?

Synthesis of this compound typically involves cyclization of a benzothiophene precursor followed by methylamine introduction and HCl salt formation. A method analogous to EP 4374877 A2 () uses hydrochloric acid to protonate intermediates, achieving near-quantitative yields. Key steps include:

- Controlled addition of HCl to avoid side reactions (e.g., over-acidification).

- Stirring duration optimization (e.g., 1 hour at room temperature for complete salt precipitation).

- Purification via reduced-pressure evaporation to isolate crystalline products.

Reaction monitoring using TLC or HPLC is critical to optimize time and temperature .

Q. How is the structural identity of this compound confirmed in academic research?

Structural elucidation relies on:

- ¹H-NMR spectroscopy : Peaks for methylamino protons (δ ~2.5–3.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm the benzothiophene core. Solvent selection (e.g., DMSO-d₆) minimizes signal interference .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and confirms the hydrochloride adduct.

- Elemental analysis : Validates stoichiometry (C:H:N:S:Cl ratios) to ensure purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Emergency measures : Immediate rinsing with water for 15+ minutes if exposed, followed by medical consultation (per H313/H333 safety statements) .

- Storage : In airtight containers, away from moisture and oxidizers, at controlled room temperature .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?

Discrepancies may arise from variations in:

- Purity : Impurities (e.g., unreacted precursors) can skew bioactivity results. Validate purity via HPLC (≥99%, as in ) before assays .

- Experimental models : Differences in cell lines or animal models (e.g., receptor expression levels) require cross-validation using standardized protocols.

- Solubility : Use dimethyl sulfoxide (DMSO) or saline with sonication to ensure consistent solubility across studies .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- LC-MS/MS : Detects sub-ppm-level impurities (e.g., residual solvents or byproducts) with high sensitivity.

- X-ray crystallography : Resolves crystalline structure anomalies that may affect stability or reactivity.

- Thermogravimetric analysis (TGA) : Identifies hydrate forms or decomposition products under varying temperatures .

Q. How does the methylamino group influence the compound’s reactivity in nucleophilic substitution reactions?

The methylamino group enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides). However, steric hindrance from the benzothiophene ring may slow kinetics. Comparative studies with analogs (e.g., dimethylamino derivatives in ) suggest:

Q. What strategies mitigate instability of the hydrochloride salt under humid conditions?

- Lyophilization : Converts the salt into a stable, anhydrous powder.

- Excipient blending : Co-formulation with desiccants (e.g., silica gel) in storage containers.

- Stability-indicating assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Methodological Considerations

Q. How to design a comparative study evaluating this compound against structural analogs (e.g., 3-(Dimethylamino) derivatives)?

- Structural variations : Synthesize analogs with modified amino groups (e.g., dimethylamino, ) or halogen substitutions ().

- Assay panels : Test all compounds under identical conditions in receptor-binding, cytotoxicity, and solubility assays.

- Data normalization : Express results as percentages relative to a control (e.g., IC₅₀ values) to minimize inter-assay variability .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.